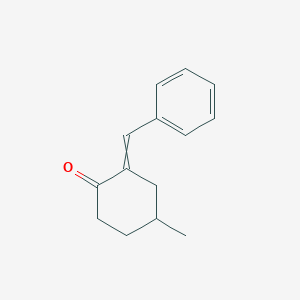

4-Methyl-2-(phenylmethylene)cyclohexanone

Cat. No. B8376210

Key on ui cas rn:

18020-43-4

M. Wt: 200.28 g/mol

InChI Key: ZQGNKNYBPLSFHO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07807856B2

Procedure details

In a 100-ml, four-necked flask equipped with a magnetic stirrer, a reflux condenser and a thermometer were placed 20.0 g (0.1 mole) of the 2-benzylidene-4-methylcyclohexanone produced in Example 10 and 51.7 g (0.3 mole) of diethyl maleate in this order. The flask inside was purged with nitrogen. Thereto was added 1.0 g (5 wt. %, 0.47 mmole as palladium) of 5% palladium carbon (a product of Wako Pure Chemical Industries, Ltd.). The system was made vacuum using an aspirator and then returned to ordinary pressure using nitrogen; this operation was repeated three times. Then, the system was stirred at 180° C. for 2 hours and at 200° C. for 2 hours, and then cooled to room temperature. 100 ml of toluene was added to the system. Filtration was conducted to remove the palladium carbon. The filtrate was subjected to vacuum distillation to remove the solvent including toluene and diethyl maleate. To the residue was added 100 ml of toluene, followed by extraction with 100 ml of a 10% aqueous sodium hydroxide solution; and this operation was repeated twice. To the aqueous layer was added 35% hydrochloric acid until the aqueous layer became acidic, after which the aqueous layer was extracted with 100 ml of ethyl acetate. The ethyl acetate layer was washed with water and a saturated aqueous sodium chloride solution in this order. The ethyl acetate layer was dried over anhydrous sodium sulfate and then subjected to vacuum distillation to remove ethyl acetate, to obtain 9.8 g of a brown oil. Yield: 50% The purity of the intended product in the oil was 91% as measured by gas chromatography.

Name

palladium carbon

Quantity

1 g

Type

catalyst

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[C:8]1[CH2:13][CH:12]([CH3:14])[CH2:11][CH2:10][C:9]1=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OCC)(=O)/C=C\C(OCC)=O>[C].[Pd].C1(C)C=CC=CC=1>[CH2:1]([C:8]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][C:9]=1[OH:15])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=C1C(CCC(C1)C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

51.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C/C(=O)OCC)(=O)OCC

|

Step Three

|

Name

|

palladium carbon

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[C].[Pd]

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

200 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Then, the system was stirred at 180° C. for 2 hours and at 200° C. for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 100-ml, four-necked flask equipped with a magnetic stirrer, a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask inside was purged with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the palladium carbon

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The filtrate was subjected to vacuum distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the solvent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the residue was added 100 ml of toluene

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

followed by extraction with 100 ml of a 10% aqueous sodium hydroxide solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the aqueous layer was added 35% hydrochloric acid until the aqueous layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

after which the aqueous layer was extracted with 100 ml of ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The ethyl acetate layer was washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ethyl acetate layer was dried over anhydrous sodium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

subjected to vacuum distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove ethyl acetate

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)C1=C(C=CC(=C1)C)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 9.8 g | |

| YIELD: PERCENTYIELD | 50% | |

| YIELD: CALCULATEDPERCENTYIELD | 49.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |